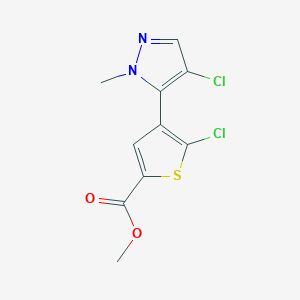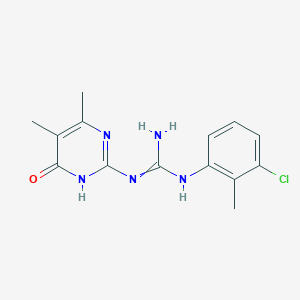
1-(3-Chloro-2-methylphenyl)-3-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cloro-2-metilfenil)-3-(4,5-dimetil-6-oxo-1,6-dihidropirimidin-2-il)guanidina es un compuesto orgánico sintético. Se caracteriza por la presencia de un anillo aromático clorado, una porción de pirimidinona y un grupo guanidina. Los compuestos con tales estructuras a menudo se estudian por sus posibles actividades biológicas y aplicaciones en varios campos.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(3-Cloro-2-metilfenil)-3-(4,5-dimetil-6-oxo-1,6-dihidropirimidin-2-il)guanidina típicamente implica reacciones orgánicas de varios pasos. Un enfoque común podría incluir:
Formación del anillo de pirimidinona: Esto se puede lograr mediante la condensación de aldehídos y derivados de urea apropiados en condiciones ácidas o básicas.
Introducción del grupo guanidina: Este paso podría implicar la reacción del intermedio de pirimidinona con un derivado de guanidina.
Cloración y metilación: Los pasos finales podrían implicar la cloración y metilación selectivas del anillo aromático.
Métodos de Producción Industrial
Los métodos de producción industrial probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, entornos de reacción controlados y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-Cloro-2-metilfenil)-3-(4,5-dimetil-6-oxo-1,6-dihidropirimidin-2-il)guanidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto podría oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción podrían usarse para alterar el estado de oxidación del compuesto.
Sustitución: El anillo aromático clorado puede sufrir reacciones de sustitución nucleofílica o electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃).
Reducción: Se podrían usar agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Reactivos como hidróxido de sodio (NaOH) o ácido sulfúrico (H₂SO₄) pueden facilitar reacciones de sustitución.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependerían de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que la sustitución podría introducir varios grupos funcionales en el anillo aromático.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso como sonda bioquímica o inhibidor en estudios enzimáticos.
Medicina: Investigación de sus propiedades farmacológicas para posibles usos terapéuticos.
Industria: Posibles aplicaciones en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Cloro-2-metilfenil)-3-(4,5-dimetil-6-oxo-1,6-dihidropirimidin-2-il)guanidina dependería de sus interacciones específicas con los objetivos moleculares. Esto podría implicar:
Unión a enzimas o receptores: Modulación de su actividad.
Interferencia con las vías celulares: Afecta procesos como la transducción de señales o la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
1-(3-Cloro-2-metilfenil)-3-(4,5-dimetil-6-oxo-1,6-dihidropirimidin-2-il)urea: Estructura similar pero con un grupo urea en lugar de guanidina.
1-(3-Cloro-2-metilfenil)-3-(4,5-dimetil-6-oxo-1,6-dihidropirimidin-2-il)tiourea: Contiene un grupo tiourea.
Unicidad
La presencia del grupo guanidina en 1-(3-Cloro-2-metilfenil)-3-(4,5-dimetil-6-oxo-1,6-dihidropirimidin-2-il)guanidina podría conferir propiedades únicas, como una mayor afinidad de unión a ciertos objetivos biológicos o una mayor reactividad en reacciones químicas.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-7-9(3)17-14(19-12(7)21)20-13(16)18-11-6-4-5-10(15)8(11)2/h4-6H,1-3H3,(H4,16,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNXFGRSWHOWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
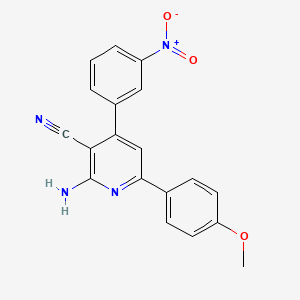
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)
![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)
![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)

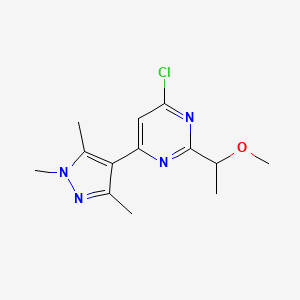
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)
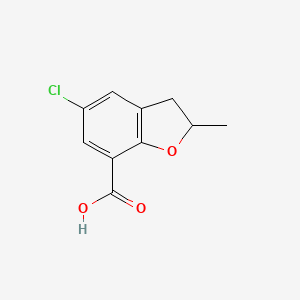
![2-O-benzyl 3-O-ethyl (3aS,6aR)-6-oxo-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B11773843.png)
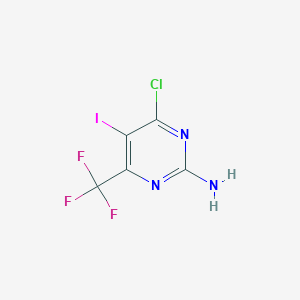
![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)
![Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-](/img/structure/B11773861.png)
